molecular formula C23H21ClN2O6S B2583436 Ethyl 1-(2-chlorophenyl)-6-oxo-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 899991-80-1

Ethyl 1-(2-chlorophenyl)-6-oxo-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2583436
CAS No.: 899991-80-1
M. Wt: 488.94
InChI Key: SSHVDBHSMRICJK-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chlorophenyl)-6-oxo-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 2-chlorophenyl substituent at position 1, a sulfonyloxy group linked to a tetrahydronaphthalenyl moiety at position 4, and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-6-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyloxy)pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O6S/c1-2-31-23(28)22-20(14-21(27)26(25-22)19-10-6-5-9-18(19)24)32-33(29,30)17-12-11-15-7-3-4-8-16(15)13-17/h5-6,9-14H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHVDBHSMRICJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to three pyridazine derivatives with variations in substituents, molecular weight, and bioactivity (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features Reference
Ethyl 1-(2-chlorophenyl)-6-oxo-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate C₂₂H₂₀ClNO₆S (estimated) ~474.92 Position 1 : 2-chlorophenyl; Position 4 : tetrahydronaphthalenyl sulfonyloxy; Position 3 : ethyl ester Bulky sulfonyloxy group enhances lipophilicity; bicyclic moiety may improve receptor interaction. N/A (inferred)
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (477859-63-5) C₁₄H₁₀ClF₃N₂O₃ 346.69 Position 1 : 3-chlorophenyl; Position 4 : trifluoromethyl Trifluoromethyl group increases metabolic stability; smaller size improves solubility.
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (478067-01-5) C₁₅H₁₀F₆N₂O₃ 380.24 Position 1 : 3-(trifluoromethyl)phenyl; Position 4 : trifluoromethyl Dual trifluoromethyl groups enhance electron-withdrawing effects; high XLogP3 (3.4) indicates lipophilicity.
Ethyl 4-chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (93641-38-4) C₁₄H₁₁Cl₃N₂O₃ 357.61 Position 1 : 3,5-dichlorophenyl; Position 4 : chloro Chloro substituents increase steric hindrance; potential for halogen bonding.

Structural and Electronic Differences

  • Sulfonyloxy Group vs.
  • Tetrahydronaphthalenyl Moiety : The bicyclic system adds steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to simpler aryl substituents in other compounds .

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